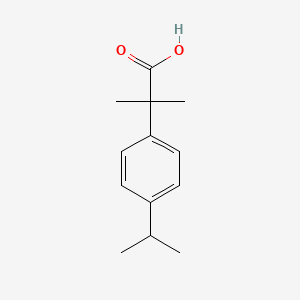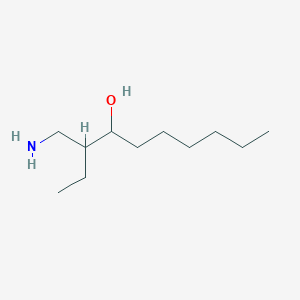
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide typically involves the reaction of serine β-lactone derivatives with imidazole or 1-(trimethylsilyl)imidazole. This ring-opening reaction is a common method for preparing imidazole derivatives . Another approach involves the conjugate addition of imidazole to didehydroalanine derivatives .
Industrial Production Methods: Industrial production methods for imidazole derivatives often utilize transition metal-catalyzed reactions. For instance, Cu (II)-catalyzed synthesis has been employed to produce various imidazole derivatives, demonstrating high efficiency and yield .
化学反应分析
Types of Reactions: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield reduced imidazole derivatives.
科学研究应用
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: Employed in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators. These interactions can modulate various biological processes, leading to their therapeutic effects .
相似化合物的比较
1,3-diazole: Another imidazole derivative with similar chemical properties.
2-aminothiazole: Contains a thiazole ring and exhibits similar biological activities.
2H-indazole: Features an indazole ring and is used in medicinal chemistry.
Uniqueness: 2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific structure, which combines an amino group, an imidazole ring, and a methylpropanamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC 名称 |
2-amino-3-imidazol-1-yl-2-methylpropanamide |
InChI |
InChI=1S/C7H12N4O/c1-7(9,6(8)12)4-11-3-2-10-5-11/h2-3,5H,4,9H2,1H3,(H2,8,12) |
InChI 键 |
XWQXIJXSOOQXOM-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=CN=C1)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


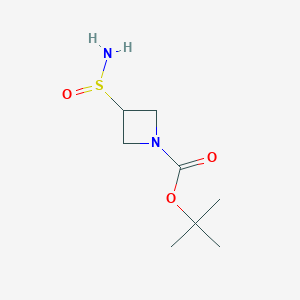
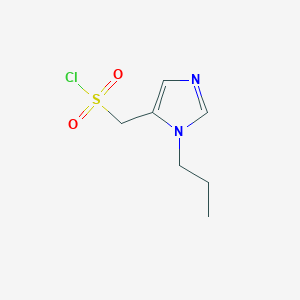

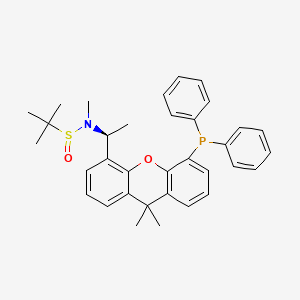
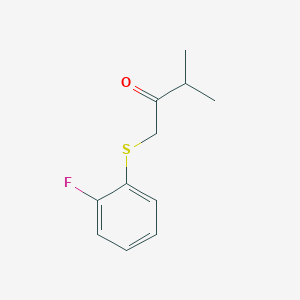

![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
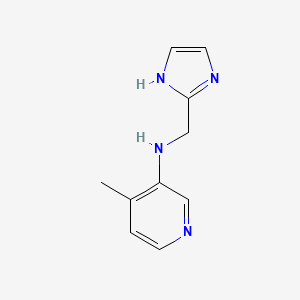
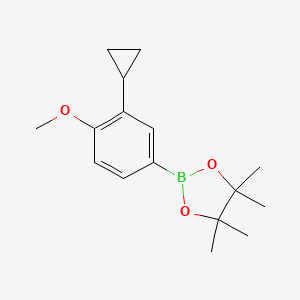
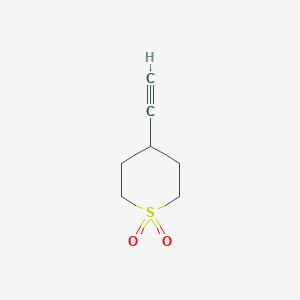
![2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)
![8-Benzyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane](/img/structure/B13641823.png)
